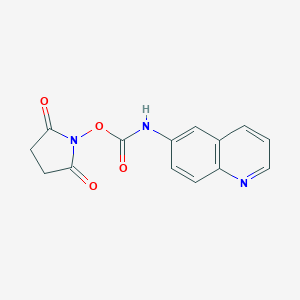

![molecular formula C10H17ClN2O4S3 B144308 (4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride CAS No. 120279-36-9](/img/structure/B144308.png)

(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a thienothiopyran sulfonamide, which is a class of compounds known for their biological activity, particularly as carbonic anhydrase inhibitors. These inhibitors have potential applications in the treatment of conditions such as glaucoma due to their ability to decrease intraocular pressure .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds in the thienothiopyran sulfonamide class have been synthesized with the aim of developing water-soluble carbonic anhydrase inhibitors. The synthesis typically involves introducing a hydroxyl group and adjusting the oxidation state of sulfur on the thiopyran portion of the molecule to enhance water solubility while retaining inhibitory potency .

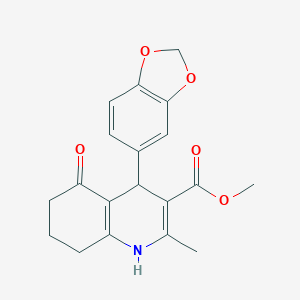

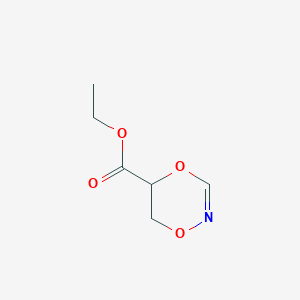

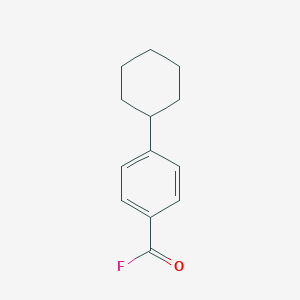

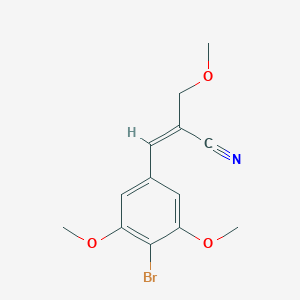

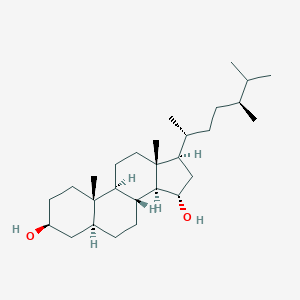

Molecular Structure Analysis

The molecular structure of thienothiopyran sulfonamides has been studied theoretically to understand their geometry and reactivity. The geometries of various substituted sulfonamides, including those with a thienothiopyran moiety, have been optimized using computational methods such as CBS-QB3 theory and Becke3LYP/6-311+G(d,p) method. These studies help in predicting the molecular structure and the potential sites for reactivity .

Chemical Reactions Analysis

Thienothiopyran sulfonamides, due to their unique structure, can participate in a variety of chemical reactions. The reactivity of similar compounds has been explored, such as the treatment of bis(diethylamino)ethene with elemental selenium to produce compounds with unique properties, which can further react with various reagents to yield different products . Although the specific reactions of the compound are not detailed, it can be inferred that it may undergo similar reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienothiopyran sulfonamides are influenced by their molecular structure. The introduction of different functional groups aims to improve water solubility, which is a crucial property for their potential use as topically effective antiglaucoma agents. The acidity of these compounds in the gas phase has been studied, and they are generally characterized as weak acids with calculated acidity in a specific range . These properties are essential for their biological activity and potential therapeutic applications.

科学的研究の応用

Sulfonamides in Drug Development

Anticancer and Antitumor Activity

Sulfonamides have been investigated for their significant antitumor activity. Compounds like pazopanib, which incorporate the sulfonamide group, show promise as tyrosine kinase inhibitors with substantial anticancer effects. The exploration of sulfonamides in targeting tumor-associated carbonic anhydrase isoforms CA IX/XII highlights their potential in cancer therapy and diagnostic tools (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Antimicrobial Properties

Sulfonamides serve as foundational structures in the development of antimicrobial agents. Their ability to inhibit bacterial carbonic anhydrases makes them effective against a wide range of microbial pathogens, offering insights into designing drugs with improved efficacy and reduced resistance (Carta & Supuran, 2013).

Antiglaucoma Agents

The sulfonamide motif is central to the design of antiglaucoma drugs. These compounds inhibit carbonic anhydrase, reducing intraocular pressure, a key factor in the management of glaucoma. Recent patents focus on novel sulfonamide derivatives as selective antiglaucoma drugs, underscoring the continuous need for innovative treatments (Masini, Carta, Scozzafava, & Supuran, 2013).

Environmental and Health Impact

Environmental Presence and Human Health

Sulfonamides, due to their widespread use, persist in the environment and can influence microbial populations, potentially impacting human health. The understanding of their environmental fate and effects informs both the development of safer pharmaceuticals and strategies for mitigating their ecological impact (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

特性

IUPAC Name |

(4R,6R)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRUSFPMRGDLAG-CIRBGYJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6aR)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B144238.png)